8-Bromo-4-hydroxyquinoline-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-4-hydroxyquinoline-3-carbonitrile is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a bromine atom at the 8th position, a hydroxyl group at the 4th position, and a nitrile group at the 3rd position on the quinoline ring. Quinoline derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and antifungal properties .
Mechanism of Action
Target of Action
Compounds containing the 8-hydroxyquinoline (8-hq) nucleus, which is a part of 8-bromo-4-hydroxyquinoline-3-carbonitrile, exhibit a wide range of biological activities . They have been found to interact with 2-Oxoglutarate (2OG) and iron-dependent oxygenases, which are considered promising therapeutic biotargets for various human diseases .
Mode of Action
8-hq derivatives have been reported to inhibit 2og-dependent enzymes, including nucleic acid demethylases and γ-butyrobetaine hydroxylase . These enzymes play crucial roles in various biological processes, including epigenetic regulation and metabolism .
Biochemical Pathways
Given the reported interaction of 8-hq derivatives with 2og-dependent enzymes, it can be inferred that the compound may influence pathways involving these enzymes .
Result of Action
8-hq derivatives have been reported to exhibit antimicrobial, anticancer, and antifungal effects . They can act as potential building blocks for various pharmacologically active scaffolds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-4-hydroxyquinoline-3-carbonitrile typically involves the bromination of 4-hydroxyquinoline-3-carbonitrile. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetonitrile. The reaction conditions often require refluxing the mixture to achieve the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and phase transfer agents like tetra-n-butylammonium bromide (TBAB) may be employed to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-4-hydroxyquinoline-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom.
Coupling Reactions: The nitrile group can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while oxidation and reduction reactions can modify the functional groups on the quinoline ring .
Scientific Research Applications
8-Bromo-4-hydroxyquinoline-3-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
8-Hydroxyquinoline: Lacks the bromine and nitrile groups but shares the hydroxyl group at the 8th position.
4-Hydroxyquinoline-3-carbonitrile: Lacks the bromine atom but shares the hydroxyl and nitrile groups.
8-Bromoquinoline: Lacks the hydroxyl and nitrile groups but shares the bromine atom at the 8th position.
Uniqueness: 8-Bromo-4-hydroxyquinoline-3-carbonitrile is unique due to the combination of the bromine, hydroxyl, and nitrile groups on the quinoline ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
8-bromo-4-oxo-1H-quinoline-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrN2O/c11-8-3-1-2-7-9(8)13-5-6(4-12)10(7)14/h1-3,5H,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBHILCCHUNDPIU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NC=C(C2=O)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50613629 |
Source
|
Record name | 8-Bromo-4-oxo-1,4-dihydroquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50613629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61338-14-5 |
Source
|
Record name | 8-Bromo-4-hydroxy-3-quinolinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61338-14-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Bromo-4-oxo-1,4-dihydroquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50613629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.